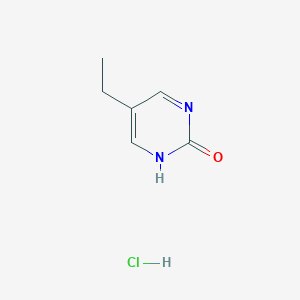

5-Ethyl-2-pyrimidinol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-2-5-3-7-6(9)8-4-5;/h3-4H,2H2,1H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPOCQXMAZCVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous ethyl-substituted pyrimidines exhibit variations in functional groups, substituent positions, and physicochemical properties, which influence their reactivity and applications. Below is a systematic comparison based on available specifications and structural

Structural and Functional Group Analysis

Key pyrimidine derivatives for comparison include:

| Compound Name | Substituents | Positions | CAS Number | Purity | Molecular Formula Code |

|---|---|---|---|---|---|

| 5-Ethyl-2-pyrimidinol HCl | Ethyl, hydroxyl | 2,5 | 64171-56-8 | 95% | MFCD20441447 |

| 4-Ethylpyrimidin-2-ol HCl | Ethyl, hydroxyl | 2,4 | 856152-91-5 | 95% | MFCD19103378 |

| 5-Ethylpyrimidin-4-ol | Ethyl, hydroxyl | 4,5 | 25198-98-5 | 97% | MFCD09750155 |

| 6-Ethylpyrimidin-4(3H)-one | Ethyl, ketone | 4,6 | 124703-78-2 | 97% | MFCD05864423 |

| 2-Ethylpyrimidine-5-carboxylic acid | Ethyl, carboxylic acid | 2,5 | 72790-16-0 | 95% | MFCD09054863 |

Notes:

- For instance, 5-Ethyl-2-pyrimidinol HCl (2-position hydroxyl) may exhibit different solubility and intermolecular interactions compared to 5-Ethylpyrimidin-4-ol (4-position hydroxyl) .

- Salt Form: Hydrochloride salts (e.g., 5-Ethyl-2-pyrimidinol HCl vs. 5-Ethylpyrimidin-4-ol) improve aqueous solubility, critical for biological assays or formulation development .

Research Implications

- Drug Development: Hydroxyl-containing derivatives (e.g., 5-Ethyl-2-pyrimidinol HCl) are explored as kinase inhibitors, while carboxylic acid derivatives serve as ligands in metal-organic frameworks .

- Stability: Hydrochloride salts generally exhibit superior shelf-life compared to free bases, as noted in stability studies of analogous compounds .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-Ethyl-2-pyrimidinol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives often involve reacting chlorinated intermediates (e.g., 5-chloro-2-pyrimidinol) with ethylamine under reflux in ethanol. Temperature control (60–80°C) and pH adjustment (neutral to slightly basic) are critical to avoid side reactions like over-alkylation . Solvent choice (e.g., ethanol vs. dichloromethane) significantly impacts purity, with ethanol favoring higher yields (~75–80%) due to better solubility of intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm the ethyl group (δ ~1.2 ppm for CH, δ ~2.5 ppm for CH) and pyrimidine ring protons (δ ~8.5 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 157.2 (free base) and chloride adducts .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98%) and identify impurities like unreacted starting materials .

Q. How can researchers optimize solubility for in vitro assays?

- Methodological Answer : The hydrochloride salt is freely soluble in water and methanol but insoluble in non-polar solvents. For cell-based studies, prepare stock solutions in sterile water (10–50 mM) and dilute in assay buffers. Sonication or mild heating (37°C) may be required to dissolve crystalline forms. Precipitation issues in phosphate buffers suggest alternative buffering agents (e.g., HEPES) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer : Contradictions often arise from assay-specific conditions. For example:

- Dose-dependent effects : Test a wide concentration range (0.1–100 µM) to distinguish between specific inhibition and non-specific toxicity .

- Buffer interference : Validate results in multiple buffer systems (e.g., Tris vs. PBS) to rule out chloride ion interference from the hydrochloride salt .

- Control experiments : Include a free base form of the compound to isolate the contribution of the hydrochloride counterion .

Q. What strategies are effective for troubleshooting low yields in scaled-up synthesis?

- Methodological Answer : Common issues include:

- Byproduct formation : Monitor reaction progress via TLC or in-line FTIR to detect intermediates like 5-chloro derivatives. Adjust stoichiometry (1:1.2 molar ratio of ethylamine to chlorinated precursor) to minimize residual starting material .

- Purification challenges : Use column chromatography with silica gel and a gradient of methanol/dichloromethane (5–20%) to separate the target compound from ethylated byproducts. Recrystallization from hot ethanol improves crystal purity (>99%) .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (DHFR). The pyrimidine ring shows strong π-π stacking with Phe residues, while the ethyl group influences hydrophobic pocket occupancy .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- SAR studies : Compare with analogs (e.g., 5-methyl or 5-propyl derivatives) to identify critical substituent effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.